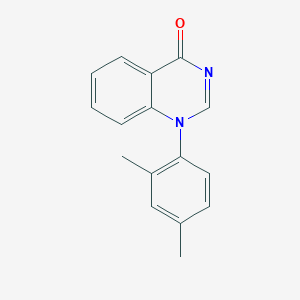
1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the 2,4-dimethylphenyl group enhances the compound’s pharmacological potential, making it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzamide with 2,4-dimethylbenzoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Due to its potential anticancer and anti-inflammatory properties, it is investigated as a lead compound for drug development.
Industry: The compound’s derivatives are explored for use in various industrial applications, including as intermediates in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it may bind to receptors, modulating signal transduction pathways and exerting its pharmacological effects.
類似化合物との比較
Quinazolin-4(1H)-one: The parent compound without the 2,4-dimethylphenyl group.
2-Phenylquinazolin-4(1H)-one: A similar compound with a phenyl group instead of the 2,4-dimethylphenyl group.
4(3H)-Quinazolinone: Another quinazolinone derivative with different substitution patterns.
Uniqueness: 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one is unique due to the presence of the 2,4-dimethylphenyl group, which enhances its biological activity and pharmacological potential. This substitution pattern can lead to improved binding affinity to biological targets and increased selectivity, making it a valuable compound for drug discovery and development.
特性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-14(12(2)9-11)18-10-17-16(19)13-5-3-4-6-15(13)18/h3-10H,1-2H3 |
InChIキー |
FZENVXTXCPUULF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C=NC(=O)C3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



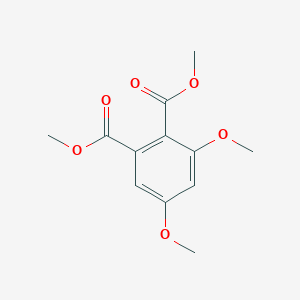
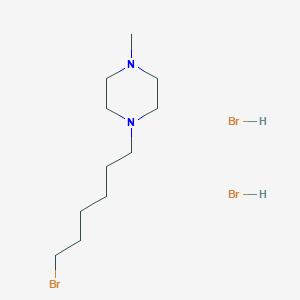

![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)
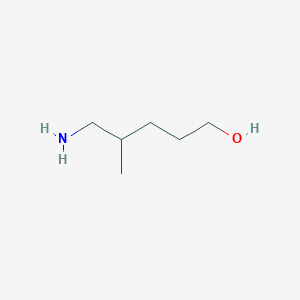
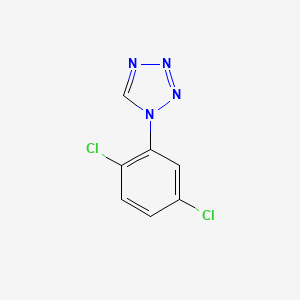
![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)

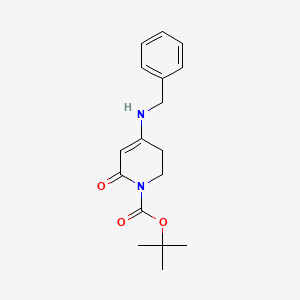


![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)

